(4-Bromobutyl)cyclohexane serves as a building block for the synthesis of more complex molecules. Its reactive bromine atom allows it to participate in various substitution and coupling reactions, enabling the creation of diverse organic compounds. For example, a study published in the Journal of the American Chemical Society describes its utilization in the synthesis of cyclohexane-based macrocycles with potential applications in material science [1].
[1] "Synthesis and Self-Assembly of Shape-Persistent Macrocycles with Rigid Cyclohexane Spacers" The Journal of the American Chemical Society, 2008, 130 (19), 6222-6223,
The unique properties of (4-Bromobutyl)cyclohexane, including its cyclic structure and the presence of a bromine atom, make it a potential candidate for the development of novel materials. Research efforts are exploring its potential applications in areas like:
(4-Bromobutyl)cyclohexane is a colorless liquid characterized by a strong bromine odor. It consists of a cyclohexane ring substituted at the fourth position with a butyl group and a bromine atom. The compound has a molecular weight of approximately 219.165 g/mol and is classified under the CAS number 60439-16-9 .
The primary reactions involving (4-Bromobutyl)cyclohexane include substitution and elimination reactions, common for alkyl halides.
(4-Bromobutyl)cyclohexane can be synthesized through several methods:
These methods allow for the controlled introduction of bromine and butyl groups into the cyclohexane framework .
(4-Bromobutyl)cyclohexane finds applications in various fields:
Similar compounds to (4-Bromobutyl)cyclohexane include:
Compound | Molecular Formula | Key Features |
---|---|---|
(4-Bromobutyl)cyclohexane | C10H19Br | Alkyl halide, strong bromine odor |
1-Bromocyclohexane | C6H11Br | Simpler structure, basic alkyl halide |
Cyclohexanol | C6H12O | Alcohol derivative, lacks halogen |
Butylcyclohexane | C10H18 | Non-halogenated version, similar carbon framework |
(4-Bromobutyl)cyclohexane stands out due to its unique combination of functional groups and structural features, making it valuable for specific applications in organic synthesis and chemical research.